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Compound of Interest

Compound Name: (2S)-SB02024

Cat. No.: B6233176 Get Quote

A Comparative Analysis of the Pharmacokinetic Properties of (2S)-SB02024 and SAR405, two

potent Vps34 Inhibitors.

This guide provides a detailed comparison of the pharmacokinetic profiles of two selective

Vacuolar Protein Sorting 34 (Vps34) inhibitors, (2S)-SB02024 and SAR405. Both compounds

are pivotal tools in cancer research, primarily targeting the autophagy pathway. This analysis is

intended for researchers, scientists, and professionals in drug development, offering a

comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME)

properties, supported by experimental data.

Introduction to (2S)-SB02024 and SAR405
(2S)-SB02024 and SAR405 are highly selective, ATP-competitive inhibitors of Vps34, a class III

phosphoinositide 3-kinase (PI3K) that plays a crucial role in the initiation of autophagy.[1][2][3]

By inhibiting Vps34, these compounds effectively block the autophagic process, a mechanism

that cancer cells can exploit to survive under stress.[4][5] This has led to their investigation as

potential anti-cancer agents, both as monotherapies and in combination with other treatments.

[5][6][7] While both molecules target the same protein, their distinct chemical structures can

lead to different pharmacokinetic behaviors, influencing their efficacy and therapeutic potential.

SAR405 is described as a first-in-class catalytic Vps34 inhibitor.[1]
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The following table summarizes the key pharmacokinetic and physicochemical parameters for

(2S)-SB02024 and SAR405, based on available preclinical data.

Property (2S)-SB02024 SAR405 Reference

Potency

IC50 (Biochemical):

Not explicitly stated in

provided textIC50

(Cellular, NanoBRET):

Not explicitly stated in

provided text

IC50 (Biochemical):

1.2 nMKd: 1.5 nMIC50

(Cellular, GFP-FYVE):

42 nM

[2][3]

Solubility
FaSSIF: >200

µMSGF: >200 µM

Soluble in DMSO > 10

mM
[1][3]

Permeability

Papp (A-B): 21 x 10-6

cm/sPapp (B-A): 41 x

10-6 cm/s

Not specified [3]

Plasma Protein

Binding

Human: 94.6%Mouse:

92.5%
Not specified [3]

Metabolic Stability

Human Hep.: 11

µL/min/106

cellsMouse Hep.: 31

µL/min/106 cells

Not specified [3]

CYP Inhibition

No significant

inhibition of major

CYP isoforms

Not specified [3]

PXR Activation EC50: >25 µM Not specified [3]

In Vivo Distribution

Orally administered in

mice, detected in

blood plasma and

tumor tissue.

Used in in-vivo mouse

studies. Some

sources mention poor

pharmacokinetic

properties.

[6][8]
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A study in H1299 tumor-bearing mice provides insight into the in vivo behavior of (2S)-
SB02024 following a single oral dose of 29 mg/kg. The concentration of the compound was

measured in both blood plasma and tumor tissue over 24 hours.

Time Point Plasma Concentration (µM) Tumor Concentration (µM)

1h ~1.5 ~1.0

4h ~2.0 ~2.5

8h ~1.0 ~1.5

24h <0.5 <0.5

Data extracted from graphical representation in a cited study and are approximate values.[8]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic

data. The following sections outline the key experimental procedures used to characterize (2S)-
SB02024 and SAR405.

In Vivo Pharmacokinetic Study of (2S)-SB02024 in Mice
Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Sug/JicTac mice subcutaneously implanted with

H1299 cells expressing GFP‐2xFVYE.[8]

Dosing: A single dose of 29 mg·kg⁻¹ of (2S)-SB02024 was administered by oral gavage.[8]

Sample Collection: Blood plasma and tumor tissue were collected from groups of mice at

indicated time points (e.g., 1, 4, 8, and 24 hours) post-administration.[8]

Analysis: The concentration of (2S)-SB02024 in the collected samples was quantified to

determine its pharmacokinetic profile.[8]
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Biochemical Assay: The inhibitory activity of SAR405 on human recombinant Vps34 was

measured by its ability to inhibit the phosphorylation of a PtdIns substrate, yielding an IC50

of 1 nM.[1]

Cellular Assay: A GFP-FYVE–transfected HeLa cell line was used to assess the on-target

activity of SAR405. The relocalization of the GFP-FYVE probe, indicating inhibition of

PtdIns3P formation, was monitored.[1]

Kinase Selectivity Profiling: The binding of SAR405 to a broad panel of protein and lipid

kinases was assessed to confirm its high selectivity for Vps34.[1][9]

Mechanism of Action and Signaling Pathways
Both (2S)-SB02024 and SAR405 function by inhibiting Vps34, which is essential for the

formation of autophagosomes.[1][4] This inhibition disrupts the autophagy process, which can

be a survival mechanism for cancer cells. Recent studies on (2S)-SB02024 have further

elucidated a downstream effect of Vps34 inhibition, linking it to the activation of the cGAS-

STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway.[7][8][10] This

activation leads to an increased expression of pro-inflammatory chemokines like CCL5 and

CXCL10, which can enhance anti-tumor immune responses.[8][10]
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Caption: Vps34 inhibition by (2S)-SB02024/SAR405 blocks autophagy and activates the

cGAS-STING pathway.
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The diagram above illustrates the dual effect of Vps34 inhibition. By blocking autophagy, the

inhibitors interfere with a key cellular survival mechanism. Simultaneously, the inhibition of

Vps34 can lead to the activation of the cGAS-STING pathway, promoting an anti-tumor immune

response through the production of inflammatory chemokines.

Experimental Workflow for In Vivo Pharmacokinetic
Analysis
The following diagram outlines a typical workflow for assessing the pharmacokinetic properties

of a compound like (2S)-SB02024 in a preclinical animal model.
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Caption: Workflow for in vivo pharmacokinetic analysis of (2S)-SB02024.
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This workflow highlights the key steps from compound administration in a relevant animal

model to the final analysis and generation of a pharmacokinetic profile, which is essential for

understanding the drug's behavior in a biological system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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